
3-(5-quinolinylimino)-1,3-dihydro-2H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Quinolin-5-ylimino)indolin-2-one is a heterocyclic compound that features both quinoline and indolinone moieties. This compound is of significant interest due to its potential biological activities and applications in various fields, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Quinolin-5-ylimino)indolin-2-one typically involves the condensation of quinoline derivatives with indolinone precursors. One common method includes the reaction of quinoline-5-carbaldehyde with indolin-2-one in the presence of a suitable catalyst under reflux conditions. The reaction is often carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for 3-(Quinolin-5-ylimino)indolin-2-one are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
3-(Quinolin-5-ylimino)indolin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline and indolinone derivatives.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline and indolinone products.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles such as amines, and organometallic reagents.
Major Products
The major products formed from these reactions include various substituted quinoline and indolinone derivatives, which can exhibit different biological and chemical properties .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-(Quinolin-5-ylimino)indolin-2-one involves its interaction with various molecular targets and pathways. For instance, it can inhibit enzymes such as topoisomerase IV, which is essential for DNA replication in bacteria, leading to antimicrobial effects. Additionally, the compound can induce oxidative stress in cells by generating reactive oxygen species, contributing to its anticancer activity .
Comparison with Similar Compounds
Similar Compounds
3-(3-Hydroxyphenyl)indolin-2-one: Known for its anti-inflammatory activity.
3-(Naphthalen-1-ylimino)indolin-2-one: Exhibits antimicrobial properties.
3-((1-Methyl-5-nitro-1H-imidazol-2-yl)methylene)indolin-2-one: Effective against Staphylococcus aureus.
Uniqueness
3-(Quinolin-5-ylimino)indolin-2-one is unique due to its dual presence of quinoline and indolinone moieties, which confer distinct chemical reactivity and biological activity. This dual structure allows it to interact with a broader range of molecular targets compared to similar compounds .
Properties
CAS No. |
21231-49-2 |
|---|---|
Molecular Formula |
C17H11N3O |
Molecular Weight |
273.29 g/mol |
IUPAC Name |
3-quinolin-5-ylimino-1H-indol-2-one |
InChI |
InChI=1S/C17H11N3O/c21-17-16(12-5-1-2-7-15(12)20-17)19-14-9-3-8-13-11(14)6-4-10-18-13/h1-10H,(H,19,20,21) |
InChI Key |
FEMNWLUUNIQGHS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC3=CC=CC4=C3C=CC=N4)C(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(6-Fluoro-2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl)-N-methylacetamide](/img/structure/B11846478.png)
![1-[2-(1-Phenylethyl)naphthalen-1-yl]ethan-1-one](/img/structure/B11846491.png)
![4-Iodo-3-methoxy-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11846492.png)
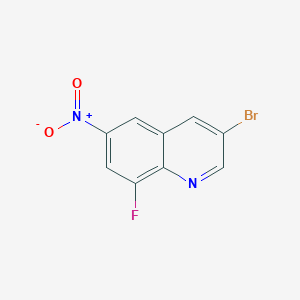

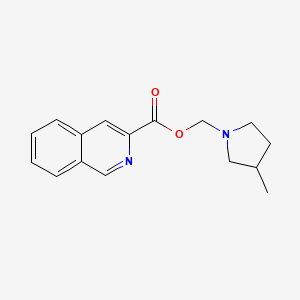
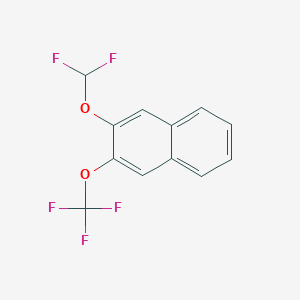
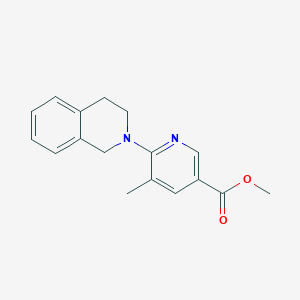

![1-(3,4-dimethoxyphenyl)-N-[(2-fluorophenyl)methyl]methanamine](/img/structure/B11846517.png)

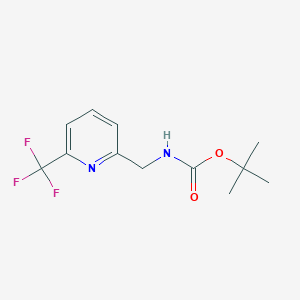
![2-Amino-4-chloro-7-((tetrahydro-2H-pyran-4-yl)methyl)-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one](/img/structure/B11846532.png)
![1-((6-Chloroimidazo[1,2-a]pyridin-2-yl)methyl)-1H-imidazole-4-carboxylic acid](/img/structure/B11846536.png)
